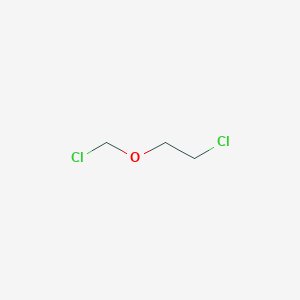
1-Chloro-2-(chloromethoxy)ethane
Vue d'ensemble
Description
1-Chloro-2-(chloromethoxy)ethane is an organic compound with the molecular formula C3H6Cl2O . It is also known by other names such as 2-Chloroethyl Chloromethyl Ether and 2-Chloromethoxyethylchloride . The molecular weight of this compound is 128.98 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(chloromethoxy)ethane consists of 6 heavy atoms . The InChI representation of the molecule is InChI=1S/C3H6Cl2O/c4-1-2-6-3-5/h1-3H2 . The molecule has 3 rotatable bonds .
Physical And Chemical Properties Analysis
1-Chloro-2-(chloromethoxy)ethane has a molecular weight of 128.98 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has no hydrogen bond donors and 1 hydrogen bond acceptor . The topological polar surface area is 9.2 Ų .
Applications De Recherche Scientifique
Hydroxymethylation of Grignard Reagents
A study by Ogle, Wilson, and Stowe (1990) described the use of 1-chloro-2-(chloromethoxy)ethane in the hydroxymethylation of Grignard reagents. This method involves a two-step one-pot reaction, yielding primary, secondary, tertiary, benzylic, allylic, and aryl Grignard reagents with significant efficiency (Ogle, Wilson, & Stowe, 1990).
Carcinogenic Activity Studies
The carcinogenic activity of alpha-chloro ethers, including variants of 1-chloro-2-(chloromethoxy)ethane, was investigated in a study by Van Duuren, Goldschmidt, and Seidman (1975). This research was pivotal in understanding the carcinogenic potential of such compounds in mice (Van Duuren, Goldschmidt, & Seidman, 1975).
Synthesis and Physicochemical Studies
Torres et al. (1988) conducted synthesis and physicochemical studies on 1,2-bisazolylethanes using 1-chloro-2-(chloromethoxy)ethane. This research contributed to the understanding of the chemical properties and potential applications of these compounds (Torres et al., 1988).
Biodegradation Studies
Research by Hatzinger et al. (2017) explored the potential for cometabolic biodegradation of 1,4-dioxane in aquifers, using compounds including chlorinated ethanes. This study is relevant for environmental remediation and understanding the biodegradation pathways of such compounds (Hatzinger et al., 2017).
Catalytic Dechlorination and Biodegradation
A 2021 study by Luo et al. examined a synergistic platform for the co-removal of contaminants including chlorinated ethanes from groundwater. This research is significant in the field of environmental science and pollution control (Luo et al., 2021).
Mass Spectral Studies
F. Hsu and colleagues (2016) conducted mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds. These studies are important for the development of spectral databases and understanding the chemical properties of these compounds (Hsu et al., 2016).
Genetical and Biochemical Studies
Research by Vellosi et al. (1991) on various chlorinated ethanes, including derivatives of 1-chloro-2-(chloromethoxy)ethane, provided insights into their genetical and biochemical properties. This study is crucial for understanding the biological impact of these compounds (Vellosi et al., 1991).
Propriétés
IUPAC Name |
1-chloro-2-(chloromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-2-6-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWEKBTDWRTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437809 | |
| Record name | 1-chloro-2-(chloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(chloromethoxy)ethane | |
CAS RN |
1462-33-5 | |
| Record name | 1-chloro-2-(chloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(chloromethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


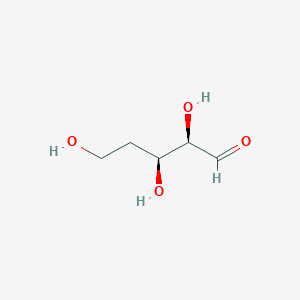
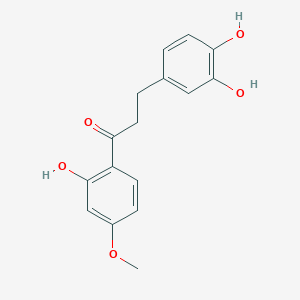
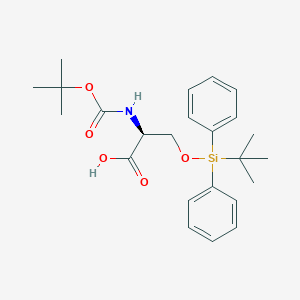
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

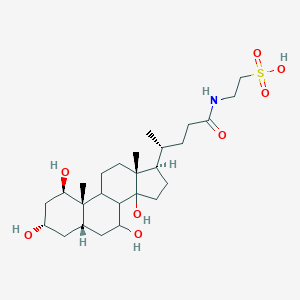
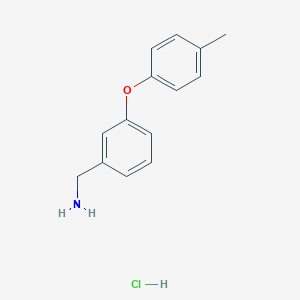
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
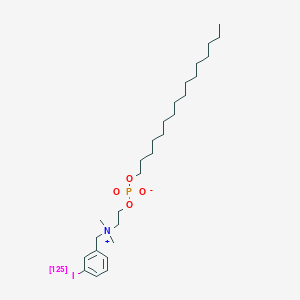
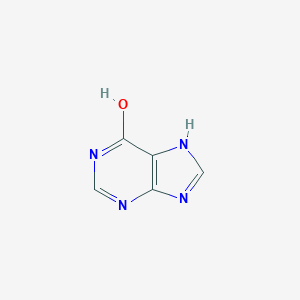
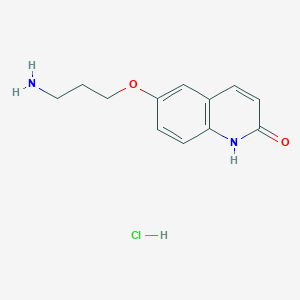
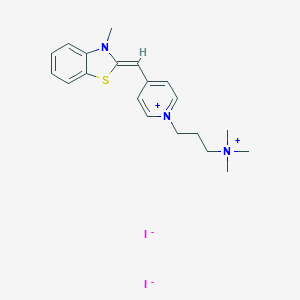
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)